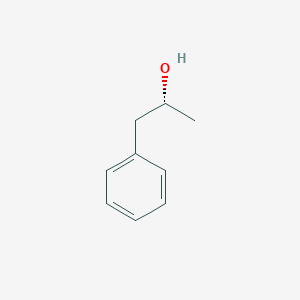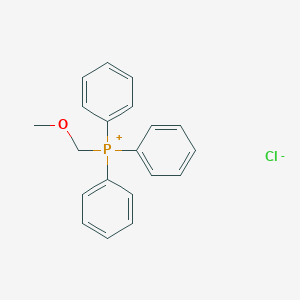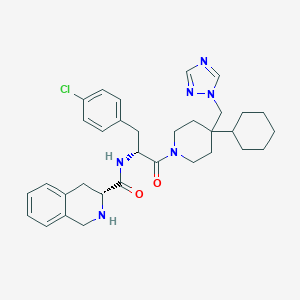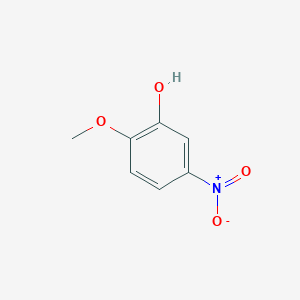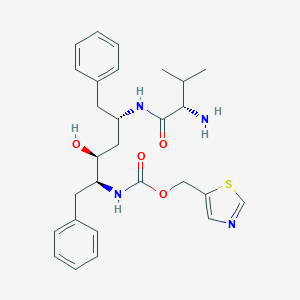
Bromcyclopentan
Übersicht
Beschreibung
Bromocyclopentane (BCP) is a cyclopentane-based compound that contains a bromine atom in the ring structure. It is a colorless liquid with a low melting point and boiling point. BCP has been used in a variety of applications, including as a solvent and a reagent in organic synthesis. It is also used as a starting material in the synthesis of other compounds, such as cyclopentanols and cyclopentenes.
Wissenschaftliche Forschungsanwendungen
Elektrokatalytische Reduktion
Bromcyclopentan wurde bei der elektrokatalytischen Reduktion von this compound und Iodbenzol unter Verwendung von Cobalt(III)- und Nickel(II)-Tris- und Bis-Bidentat-Schiffbasen-Komplexen eingesetzt . Diese Studie zeigt, dass jeder Komplex nacheinander zwei Redoxpaare zeigte: M(III)/M(II) und M(II)/M(I). Die elektrokatalytische Aktivität dieser Komplexe wurde untersucht und es wurde festgestellt, dass beide Komplexe als effektive homogene Elektrokatalysatoren für die Elektroreduktion von this compound und Iodbenzol fungierten .
Herstellung von Cyclopenten und Cyclopentanol
This compound ist ein Vorläufer, der bei der Herstellung von Cyclopenten und Cyclopentanol verwendet wird . Diese Verbindungen haben eine große Bandbreite an Anwendungen in der organischen Synthese.
Lösungsmittel
This compound ist ein fettreiches Bromid, das als Lösungsmittel verwendet wird . Lösungsmittel werden in einer Vielzahl von Anwendungen eingesetzt, darunter chemische Reaktionen, Reinigungsprozesse und in pharmazeutischen Formulierungen.
Zwischenprodukt für die Herstellung von Tensiden
This compound wird als Zwischenprodukt für die Herstellung von Tensiden verwendet . Tenside sind Verbindungen, die die Oberflächenspannung zwischen zwei Flüssigkeiten oder zwischen einer Flüssigkeit und einem Feststoff senken. Sie werden in einer Vielzahl von Anwendungen eingesetzt, von Waschmitteln und Seifen bis hin zu Emulgatoren in Lebensmitteln und Kosmetika.
Zwischenprodukt für Pharmazeutika
This compound wird auch als Zwischenprodukt für die Herstellung von Pharmazeutika verwendet . Viele pharmazeutische Verbindungen werden unter Verwendung von this compound als Zwischenprodukt synthetisiert.
Zwischenprodukt für andere organische Verbindungen
Safety and Hazards
Bromocyclopentane is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and precautions should be taken against static discharge . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
Wirkmechanismus
Target of Action
Bromocyclopentane, also known as Cyclopentyl Bromide, is an alkyl halide . Its primary targets are organic compounds with active sites that can undergo nucleophilic substitution or elimination reactions .
Mode of Action
Bromocyclopentane interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, a species rich in electrons, donates an electron pair to an electrophile to form a chemical bond . For instance, Bromocyclopentane can react with magnesium turnings in dry tetrahydrofuran to form a cyclopentyl Grignard reagent, a key precursor in the synthesis of Ketamine .
Biochemical Pathways
It’s known that bromocyclopentane can participate in elimination reactions, specifically e1 mechanisms . In these reactions, a leaving group departs, forming a carbocation intermediate. Then, a proton is abstracted from an adjacent carbon, forming a new pi bond .
Result of Action
The result of Bromocyclopentane’s action depends on the context of its use. For instance, in the synthesis of Ketamine, Bromocyclopentane’s reaction with magnesium turnings forms a cyclopentyl Grignard reagent . This reagent is a crucial intermediate in the synthesis process.
Action Environment
The action, efficacy, and stability of Bromocyclopentane can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances, temperature, and pH. Additionally, safety data suggests that Bromocyclopentane is a flammable liquid and vapor, indicating that it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Eigenschaften
IUPAC Name |
bromocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c6-5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTFVKHPEHKBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059670 | |
| Record name | Cyclopentane, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137-43-9 | |
| Record name | Cyclopentyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromocyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromocyclopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentane, bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentane, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bromocyclopentane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP65Z83BNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of bromocyclopentane?
A1: Bromocyclopentane has the molecular formula C5H9Br and a molecular weight of 149.04 g/mol.
Q2: Are there any notable spectroscopic data available for bromocyclopentane?
A2: Yes, researchers have utilized various spectroscopic techniques to characterize bromocyclopentane. Notably, infrared (IR) and Raman spectroscopy have been employed to study its vibrational modes and conformational stability. [, ] These techniques provide insights into the molecule's structure and its behavior in different environments. Additionally, microwave spectroscopy [] and gas-phase electron diffraction [] studies have provided valuable information regarding its molecular structure and pseudorotational motion.
Q3: How does the structure of bromocyclopentane influence its reactivity?
A3: Bromocyclopentane's cyclic structure and the presence of the electronegative bromine atom significantly influence its reactivity. The bromine atom creates a polar C-Br bond, making the carbon atom susceptible to nucleophilic attack. This makes bromocyclopentane a suitable substrate for nucleophilic substitution reactions, a key aspect of its utility in organic synthesis.
Q4: Can you elaborate on the nucleophilic reactions involving bromocyclopentane?
A4: Bromocyclopentane readily undergoes nucleophilic substitution reactions (SN1 and SN2) due to the presence of the bromine atom, which acts as a good leaving group. Studies have investigated its reactions with various nucleophiles, including bromide ions, magnesium, and hydrazones. [, , , ] These reactions highlight the versatility of bromocyclopentane as a building block in organic synthesis.
Q5: How does bromocyclopentane behave in reactions with magnesium?
A5: Bromocyclopentane reacts with magnesium in ethereal solvents to form Grignard reagents. Research indicates that this reaction is often transport limited, meaning the rate is primarily determined by how quickly the bromocyclopentane molecules encounter the magnesium surface. [, , ] Factors like stirring rate, viscosity, and temperature significantly influence the reaction kinetics. []
Q6: Are there any specific examples of using bromocyclopentane in synthetic applications?
A6: Yes, bromocyclopentane serves as a valuable starting material for synthesizing various compounds. For example, it is used in the preparation of estrone 3-cyclopentyl ether, a steroidal compound. [, ] Additionally, it acts as a precursor in synthesizing quinestrol derivatives, which have potential contraceptive applications. [, ]
Q7: How does bromocyclopentane participate in Reformatsky reactions?
A7: Bromocyclopentane, when treated with zinc, forms Reformatsky reagents that react with various electrophiles. Studies have explored its reactions with aromatic aldehyde phenyl- and benzoylhydrazones, yielding spirocyclic compounds. [, ] These reactions highlight the potential of bromocyclopentane in constructing complex molecular architectures.
Q8: Has bromocyclopentane been used in the context of clathrate hydrates?
A8: Yes, bromocyclopentane has been investigated as a large molecule guest substance (LMGS) in the formation of structure H (sH) clathrate hydrates. Research has focused on determining the thermodynamic stability boundaries and characterizing the structure of these hydrates, which hold potential for applications in gas storage and separation. [, , ]
Q9: Can bromocyclopentane undergo anodic oxidation?
A9: Yes, electrochemical studies have demonstrated the anodic oxidation of bromocyclopentane in acetonitrile. [] The reaction products include N-cycloalkylacetamide and cycloalkene. The distribution of these products is influenced by factors like the ring size of the cyclic bromide.
Q10: Is there evidence for a "beta-fluorine effect" in reactions involving bromocyclopentane derivatives?
A10: Research on fluorine-containing pentofuranose nucleosides, derived from bromocyclopentane analogs, suggests that the presence of fluorine adjacent to the radical center (beta-position) can influence the stereoselectivity of radical reactions. This effect, termed the "beta-fluorine effect," has been attributed to the ability of fluorine to stabilize specific radical conformations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





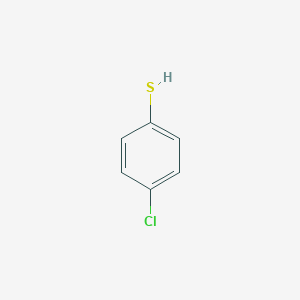
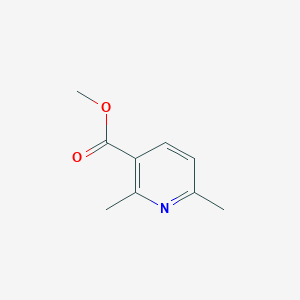
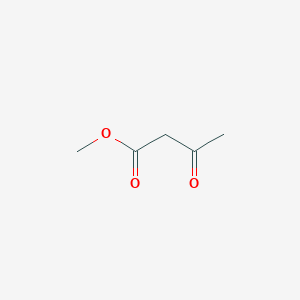
![6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid](/img/structure/B41499.png)
